Molecular Weight & Hydrophobicity vs. 1-Isobutyl-4-piperidone
1-(2-Methylpentyl)piperidin-4-one hydrochloride exhibits a significantly higher molecular weight (219.75 g/mol) and greater lipophilicity compared to the shorter-chain analog 1-isobutyl-4-piperidone (MW 155.24 g/mol, XLogP3 1.0) [1]. The free base form of the target compound has a calculated LogP of 2.0875, representing a >1 log unit increase in hydrophobicity [1].
| Evidence Dimension | Molecular Weight (Hydrochloride Salt) |
|---|---|
| Target Compound Data | 219.75 g/mol (C₁₁H₂₂ClNO) |
| Comparator Or Baseline | 1-Isobutyl-4-piperidone: 155.24 g/mol (C₉H₁₇NO, free base) |
| Quantified Difference | +64.51 g/mol (+41.5% increase) |
| Conditions | Calculated from molecular formulas |
Why This Matters
The higher molecular weight and increased hydrophobicity directly translate to longer retention times on reversed-phase HPLC columns, enabling unambiguous separation and quantification of this specific impurity in complex pharmaceutical matrices.
- [1] PubChem. 1-Isobutyl-4-piperidone (CID 4202451). Compound Summary. View Source
